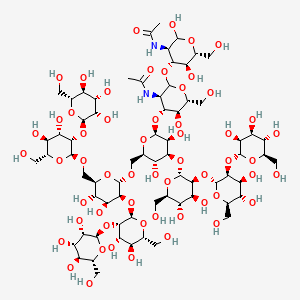

MAN-9 Glycan

Beschreibung

Eigenschaften

Molekularformel |

C70H118N2O56 |

|---|---|

Molekulargewicht |

1883.7 g/mol |

IUPAC-Name |

N-[(3R,4R,5S,6R)-4-[(3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C70H118N2O56/c1-14(82)71-27-52(37(92)23(10-80)110-60(27)107)121-61-28(72-15(2)83)53(38(93)24(11-81)111-61)122-65-51(106)54(123-68-59(46(101)35(90)20(7-77)116-68)128-70-58(45(100)34(89)22(9-79)118-70)126-64-50(105)42(97)31(86)18(5-75)114-64)39(94)26(119-65)13-109-67-56(127-69-57(44(99)33(88)21(8-78)117-69)125-63-49(104)41(96)30(85)17(4-74)113-63)47(102)36(91)25(120-67)12-108-66-55(43(98)32(87)19(6-76)115-66)124-62-48(103)40(95)29(84)16(3-73)112-62/h16-70,73-81,84-107H,3-13H2,1-2H3,(H,71,82)(H,72,83)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59+,60?,61?,62-,63-,64-,65+,66+,67+,68-,69-,70-/m1/s1 |

InChI-Schlüssel |

FLUNXHWGFSEUEL-FKWYCMHWSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)NC(=O)C |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of MAN-9 Glycan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MAN-9 glycan, a key high-mannose oligosaccharide central to N-linked glycosylation. We will delve into its precise structure, physicochemical properties, biosynthesis, and the experimental methodologies used for its characterization.

Introduction to MAN-9 Glycan

N-linked glycosylation is a critical post-translational modification that impacts protein folding, stability, trafficking, and function.[1] This process begins in the endoplasmic reticulum (ER) with the en bloc transfer of a large precursor glycan (Glc₃Man₉GlcNAc₂) from a dolichol phosphate (B84403) lipid carrier to nascent polypeptide chains.[1][2] Subsequent processing by glycosidases trims this precursor. The MAN-9 glycan, formally known as Man₉GlcNAc₂, represents the largest high-mannose structure on mature glycoproteins after the initial removal of glucose residues, serving as a pivotal intermediate for all three classes of N-glycans: high-mannose, complex, and hybrid.[3][4][5] Its structure is particularly relevant in virology, as it is abundantly present on the envelope glycoproteins of viruses like HIV, influenza, and coronaviruses, playing roles in immune evasion and viral entry.[6][7][8]

The Core Structure of MAN-9 Glycan

The MAN-9 glycan is an undecasaccharide, consisting of a core of two N-acetylglucosamine (GlcNAc) residues linked to a branched structure of nine mannose (Man) residues. All eukaryotic N-glycans are built upon a common pentasaccharide core (Man₃GlcNAc₂).[4] In MAN-9, this core is extended by additional mannose residues, forming three distinct branches, often designated D1, D2, and D3.[9]

The complete structure is: Manα1-2Manα1-2Manα1-3(Manα1-2Manα1-3(Manα1-2Manα1-6)Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc [10]

The branching pattern is as follows:

-

Chitobiose Core: Two β1-4 linked GlcNAc residues form the base, which attaches to the asparagine residue of a protein.

-

β-Mannose Core: A mannose residue is linked β1-4 to the chitobiose core.

-

Branching Mannoses: Two mannose residues are linked to the β-mannose core at the α1-3 and α1-6 positions.

-

Antennae/Arms:

-

C-Branch (attached to the α1-6 core mannose): This is the most complex branch, containing two sub-branches. One terminal mannose is linked α1-2 to a mannose that is α1-3 linked to the main branch. Another terminal mannose is linked α1-2 to a mannose that is α1-6 linked to the main branch.

-

B-Branch (attached to the α1-3 core mannose): This is a linear chain of two mannose residues with α1-2 linkages.

-

The diagram below illustrates the connectivity and nomenclature of the MAN-9 glycan structure.

Quantitative Data

The following table summarizes key quantitative properties of the MAN-9 N-glycan.

| Property | Value | Source(s) |

| Molecular Formula | C₇₀H₁₁₈N₂O₅₆ | [10][11][12][13] |

| Molecular Weight | 1883.67 g/mol | [11][12][13][14] |

| CAS Number | 71246-55-4 | [10][11][12][13] |

| Monosaccharide Comp. | 9 Mannose, 2 N-acetylglucosamine | [4] |

Biosynthesis and Processing Pathway

The synthesis of N-glycans is a highly conserved process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[15][16] MAN-9 is derived from a larger, glucosylated precursor, Glc₃Man₉GlcNAc₂.

-

Precursor Assembly: The process begins on the cytoplasmic face of the ER membrane, where enzymes assemble a Man₅GlcNAc₂ intermediate on a dolichol phosphate (Dol-P) lipid carrier.[2]

-

Translocation: This lipid-linked oligosaccharide (LLO) is flipped into the ER lumen.

-

Elongation: Inside the lumen, additional mannose and glucose residues are added from dolichol-phosphate donors, completing the Glc₃Man₉GlcNAc₂-P-P-Dol precursor.[2]

-

Transfer to Protein: The enzyme oligosaccharyltransferase (OST) transfers the entire Glc₃Man₉GlcNAc₂ glycan to a suitable asparagine (Asn) residue within an Asn-X-Ser/Thr sequon of a nascent polypeptide.[5][15]

-

Glucose Trimming: Immediately after transfer, ER-resident α-glucosidases I and II sequentially remove the three terminal glucose residues. This trimming is a key step in the calnexin/calreticulin protein folding cycle.[6]

-

Mannose Trimming: ER α-mannosidase I can then remove a specific terminal α1-2 linked mannose residue from the central branch to yield a Man₈GlcNAc₂ isomer, which signals for protein degradation if folding is incorrect.[5][17] The properly folded glycoprotein (B1211001), now bearing the MAN-9 (or MAN-8) glycan, is transported to the Golgi for further processing into complex or hybrid type glycans.

Experimental Protocols

The structural elucidation and synthesis of complex glycans like MAN-9 require sophisticated analytical and chemical techniques.

Mass spectrometry is a primary tool for glycan analysis, providing information on molecular weight, composition, and sequence.[18][19]

-

Sample Preparation & Glycan Release:

-

Denature the glycoprotein sample (e.g., using SDS at 65°C).[20]

-

Release the N-glycans from the protein backbone by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.[20][21]

-

Purify the released glycans from proteins, salts, and detergents using solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) stationary phase.[20][22]

-

-

Derivatization (Optional but common):

-

For enhanced detection by fluorescence and MS, label the reducing end of the released glycans with a fluorophore such as 2-aminobenzamide (B116534) (2-AB).[20][23]

-

-

LC-MS/MS Analysis:

-

Separate the glycan mixture using a UPLC/HPLC system equipped with a HILIC glycan column.[20]

-

Couple the LC eluent directly to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF).[20]

-

Acquire MS1 data to determine the mass-to-charge ratio (m/z) of the intact glycans, allowing for the determination of monosaccharide composition (e.g., Hex₉HexNAc₂ for MAN-9).

-

Perform data-dependent MS/MS fragmentation (e.g., using collision-induced dissociation, CID) on the most abundant ions.[19][24]

-

-

Data Interpretation:

-

Analyze the fragmentation patterns. Cross-ring and glycosidic bond cleavages provide information about monosaccharide sequence, linkage positions, and branching patterns, allowing for the definitive identification of the MAN-9 structure.[24]

-

NMR spectroscopy is the gold standard for unambiguous, complete structural determination of glycans, providing atomic-level detail on residue configuration, anomeric linkages, and conformation.[25][26][27]

-

Sample Preparation:

-

Isolate the glycan to >90% homogeneity. The sample must be free of salts and buffers.[25]

-

Lyophilize the purified glycan and dissolve it in deuterium (B1214612) oxide (D₂O) at a concentration of at least a few nanomoles.[25][26]

-

Transfer the solution to a suitable NMR tube.[25]

-

-

1D ¹H-NMR Spectrum Acquisition:

-

Acquire a one-dimensional proton NMR spectrum. The anomeric proton region (typically 4.4-5.5 ppm) is of primary importance.[28]

-

The number of signals in this region corresponds to the number of monosaccharide residues. Their chemical shifts and coupling constants (³JH1,H2) provide initial information on residue type and anomeric configuration (α or β).[28]

-

-

2D NMR Spectrum Acquisition:

-

To resolve spectral overlap and establish connectivity, acquire a suite of 2D NMR experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system.[28]

-

TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a single residue.[28]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[28]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, crucially revealing the glycosidic linkages between residues.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, confirming inter-residue linkages and providing conformational information.[26]

-

-

-

Structural Determination:

-

Integrate the data from all experiments to assign every proton and carbon resonance, determine the sequence of monosaccharides, and definitively establish the α/β configuration and position of all glycosidic linkages.[27]

-

Access to homogenous MAN-9 glycan for research is often achieved through complex multi-step chemical synthesis. A common strategy is the convergent synthesis, which involves creating large fragments that are later combined.[7]

-

Synthesis of the Acceptor Fragment (e.g., Man₄GlcNAc₂):

-

Begin with a protected chitobiose (GlcNAc₂-OR) building block.

-

Perform sequential glycosylation reactions, adding protected mannose donors one by one to build the Manβ1-4(Manα1-3)(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc core structure. This involves multiple protection/deprotection steps to expose specific hydroxyl groups for glycosylation.[7]

-

-

Synthesis of the Donor Fragment (e.g., Branched Man₅):

-

Synthesize the branched pentamannose structure corresponding to the D1, D2, and D3 arms of the final glycan.

-

This fragment must be functionalized at its reducing end as a glycosyl donor (e.g., a trichloroacetimidate, thioglycoside, or glycosyl fluoride) for the key coupling step.[7]

-

-

Convergent [5+6] Glycosylation:

-

Activate the Man₅ glycosyl donor using a suitable promoter (e.g., TMSOTf).

-

React the activated donor with the Man₄GlcNAc₂ hexasaccharide acceptor. This is the most critical and often lowest-yielding step, forming the key glycosidic bond that unites the two large fragments.[7]

-

-

Global Deprotection:

-

Remove all protecting groups (e.g., benzyl, pivaloyl, phthalimido groups) from the fully assembled undecasaccharide. This typically requires harsh conditions, such as catalytic hydrogenation followed by treatment with strong base (e.g., NaOMe).

-

-

Purification:

-

Purify the final MAN-9 glycan using size-exclusion and/or reversed-phase HPLC to obtain a homogenous product.[7]

-

References

- 1. Targeting the glycans of glycoproteins: a novel paradigm for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Linked Glycans Overview [sigmaaldrich.com]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycans in Virus-Host Interactions: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Man9 (>90% HPLC) [elicityl-oligotech.com]

- 11. Man-9 N-Glycan | 71246-55-4 | OM07641 | Biosynth [biosynth.com]

- 12. dextrauk.com [dextrauk.com]

- 13. scbt.com [scbt.com]

- 14. MAN-9 Glycan - CD BioGlyco [bioglyco.com]

- 15. KEGG PATHWAY: N-Glycan biosynthesis - Reference pathway [kegg.jp]

- 16. High-mannose type N-glycans with core fucosylation and complex-type N-glycans with terminal neuraminic acid residues are unique to porcine islets | PLOS One [journals.plos.org]

- 17. Synthetic trisaccharides reveal discrimination of endo -glycosidic linkages by exo -acting α-1,2-mannosidases in the endoplasmic reticulum - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00428J [pubs.rsc.org]

- 18. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 19. Advancements in Glycan Structure Determination Techniques - Creative Proteomics [creative-proteomics.com]

- 20. zenodo.org [zenodo.org]

- 21. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. waters.com [waters.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 26. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MAN-9 Glycan Biosynthesis Pathway in the Endoplasmic Reticulum

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the dolichol-linked oligosaccharide, culminating in the Man₉GlcNAc₂ structure, is a fundamental and highly conserved pathway in the endoplasmic reticulum (ER) of all eukaryotic cells. This intricate process serves as the foundation for N-linked glycosylation, a critical post-translational modification that dictates protein folding, quality control, stability, and trafficking. A comprehensive understanding of this pathway is paramount for advancements in cell biology, glycobiology, and the development of therapeutics for diseases linked to glycosylation defects, such as Congenital Disorders of Glycosylation (CDGs). This guide provides a detailed examination of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular machinery involved.

Introduction to N-Linked Glycosylation and the Dolichol Phosphate (B84403) Cycle

N-linked glycosylation is initiated by the en bloc transfer of a pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, from a lipid carrier, dolichol pyrophosphate (Dol-PP), to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains. This pivotal event occurs co-translationally as proteins are translocated into the ER lumen. The synthesis of this precursor is a spatially and temporally orchestrated process that unfolds on both the cytosolic and luminal leaflets of the ER membrane.

The pathway is cyclical in its use of the lipid carrier, dolichol phosphate (Dol-P), a long-chain polyisoprenoid alcohol that anchors the growing glycan to the ER membrane. This series of reactions is often referred to as the dolichol phosphate cycle. The assembly of the oligosaccharide is catalyzed by a series of glycosyltransferases encoded by the asparagine-linked glycosylation (ALG) genes.

The Biosynthesis Pathway: A Step-by-Step Assembly

The synthesis of the Man₉GlcNAc₂-PP-Dol precursor is divided into two distinct phases based on its location relative to the ER membrane.

Cytosolic Phase: Assembly of the Man₅GlcNAc₂-PP-Dolichol Core

The initial seven sugar residues are added on the cytosolic face of the ER, utilizing nucleotide-activated sugar donors.

-

Step 1: Initiation (GlcNAc-1-P Transfer). The pathway is initiated by the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (ALG7/DPAGT1), which transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to Dol-P, forming GlcNAc-PP-Dol. This is the rate-limiting and committed step in the pathway and is the target of the antibiotic tunicamycin.

-

Step 2: Second GlcNAc Addition. A second GlcNAc residue is added by the ALG13/ALG14 heterodimeric UDP-GlcNAc transferase, yielding GlcNAc₂-PP-Dol.

-

Step 3: First Mannose Addition. The first of nine mannose residues is added by ALG1, a β-1,4-mannosyltransferase, which transfers mannose from GDP-mannose to form Man₁GlcNAc₂-PP-Dol.[1][2]

-

Step 4 & 5: Branching Mannose Addition. ALG2, an α-1,3/α-1,6-mannosyltransferase, adds the next two mannose residues from GDP-mannose, creating the first branch point and forming the Man₃GlcNAc₂-PP-Dol structure.[1][3] Human ALG2 preferentially adds the α-1,3-linked mannose before the α-1,6-linked mannose.[3][4]

-

Step 6 & 7: Elongation of the α-1,3 Branch. The synthesis of the cytosolic intermediate is completed by ALG11, an α-1,2-mannosyltransferase, which adds two mannose residues to the α-1,3 branch, resulting in the final cytosolic product, Man₅GlcNAc₂-PP-Dol.[1][5] The cytosolic mannosyltransferases ALG1, ALG2, and ALG11 are believed to form a multi-enzyme complex to enhance the efficiency of this process.[6]

Luminal Phase: Elongation to Man₉GlcNAc₂-PP-Dolichol

Following its assembly, the Man₅GlcNAc₂-PP-Dol intermediate is translocated across the ER membrane into the lumen by a specific flippase. The subsequent additions of four mannose and three glucose residues occur within the ER lumen, utilizing dolichol-phosphate-linked monosaccharides as donors.

-

Step 8: Translocation (Flipping). The Man₅GlcNAc₂-PP-Dol intermediate is flipped from the cytosolic to the luminal leaflet of the ER membrane. This process is critical for the subsequent elongation steps.

-

Step 9: Synthesis of Dolichol-Phosphate-Mannose (Dol-P-Man). The mannose donor for the luminal reactions is Dol-P-Man. It is synthesized on the cytosolic face of the ER from GDP-mannose and Dol-P by the dolichol-phosphate mannosyltransferase (DPMS) enzyme complex (composed of DPM1, DPM2, and DPM3 subunits) and is then flipped into the ER lumen.[7]

-

Step 10: Mannose VI Addition. The first luminal mannosyltransferase, ALG3 (an α-1,3-mannosyltransferase), adds a mannose residue from Dol-P-Man to the growing oligosaccharide.[8]

-

Step 11-13: Final Mannose Additions. The final three mannose residues are added by ALG9 and ALG12 mannosyltransferases, using Dol-P-Man as the donor, to complete the Man₉GlcNAc₂-PP-Dol structure.[8][9][10] ALG9 adds two mannoses, while ALG12 adds one.[10]

Regulation of the Pathway

The MAN-9 biosynthesis pathway is tightly regulated to meet cellular demand for protein glycosylation while maintaining ER homeostasis. Regulation occurs at multiple levels:

-

Substrate Availability: The concentration of Dol-P is a rate-limiting factor for the entire pathway.[11] The biosynthesis of dolichol itself is coordinately regulated with cholesterol synthesis, branching off the mevalonate (B85504) pathway. However, while cholesterol synthesis rates can vary dramatically, dolichyl phosphate synthesis rates remain relatively constant, suggesting a robust homeostatic control mechanism.[12]

-

Enzyme Complexes: Evidence suggests that the cytosolic mannosyltransferases (ALG1, ALG2, ALG11) physically associate to form distinct multi-enzyme complexes.[6] This channeling of the lipid-linked oligosaccharide intermediate is thought to increase the efficiency and fidelity of the assembly line.

-

The Unfolded Protein Response (UPR): The ER possesses a sophisticated quality control system. Impairment of N-glycosylation leads to an accumulation of misfolded proteins, which triggers the UPR.[13][14][15][16] The UPR, in turn, can upregulate the expression of chaperones and other components of the glycosylation machinery to restore proteostasis.[13][17] This creates a feedback loop where the status of protein folding in the ER can influence the capacity of the N-glycosylation pathway.

Quantitative Data

Precise quantitative analysis of the enzymes and substrates in the Man-9 pathway is essential for building kinetic models and understanding disease states.

Table 1: Kinetic Parameters of Key Mannosyltransferases

| Enzyme | Organism | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ or k꜀ₐₜ | Reference |

| DPMS | E. histolytica | GDP-Man | 5.0 - 6.5 | 50 - 133 pmol/min/mg | [18] |

| ALG1 | S. cerevisiae | PPGn₂ (acceptor) | 1.1 | 1.6 nmol/min/mg | [19] |

| hALG2 | Homo sapiens | M₂Gn₂(α-1,3) (acceptor) | 15.1 ± 2.6 | 5.4 ± 0.7 min⁻¹ | [20] |

| hALG2 | Homo sapiens | M₂Gn₂(α-1,6) (acceptor) | 136.7 ± 30.4 | 63.2 ± 7.8 min⁻¹ | [20] |

| (Note: Kinetic data for many human ALG enzymes are not readily available in literature, often due to difficulties in purifying these membrane-associated proteins. Data from model organisms or for specific reactions are presented where available.) |

Table 2: Substrate Concentrations in ER Subfractions

| Substrate | Organelle Fraction | Concentration (ng/mg protein) | Reference |

| Dolichol-P | Rough ER (Rat Liver) | 108 | [16] |

| Dolichol-P | Smooth ER (Rat Liver) | 77 | [16] |

| Dolichol-P | Golgi (Rat Liver) | 58 | [16] |

Experimental Protocols

Studying the MAN-9 pathway often involves the in vitro reconstitution of synthesis steps and the analysis of lipid-linked oligosaccharide (LLO) intermediates.

Protocol: In Vitro Chemoenzymatic Synthesis of Man₅GlcNAc₂-PP-Phytanyl

This protocol describes the synthesis of the cytosolic intermediate using a dolichol mimic (phytanyl pyrophosphate) and recombinant enzymes.[13]

Materials:

-

Phytanyl-pyrophosphoryl-α-N,N'-diacetylchitobioside (PPGn₂) acceptor substrate

-

GDP-Mannose

-

Purified, recombinant ALG1, ALG2, and ALG11 enzymes

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

-

Quenching Solution: Chloroform:Methanol (2:1, v/v)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PPGn₂ (to a final concentration of 50 µM), and GDP-Mannose (to a final concentration of 1 mM).[13]

-

Step 1 - ALG1 Reaction: Add purified ALG1 enzyme (e.g., 1 µg) to the mixture. Incubate at 30°C for 2-4 hours to synthesize Man₁GlcNAc₂-PP-Phytanyl.[13]

-

Step 2 - ALG2 Reaction: To the same reaction tube, add purified ALG2 enzyme (e.g., 1 µg). Continue the incubation at 30°C for another 2-4 hours to synthesize Man₃GlcNAc₂-PP-Phytanyl.[13]

-

Step 3 - ALG11 Reaction: Add purified ALG11 enzyme (e.g., 1 µg) to the reaction. Incubate for a final 2-4 hours at 30°C to produce Man₅GlcNAc₂-PP-Phytanyl.[13]

-

Reaction Quenching: Stop the reaction by adding an equal volume of the chloroform:methanol quenching solution.[13]

-

Analysis: The product can be analyzed via HPLC-MS to confirm the successful synthesis of the pentasaccharide intermediate.

Protocol: Analysis of Dolichol-Linked Oligosaccharides by HPLC

This protocol provides a general workflow for the extraction, purification, and HPLC analysis of DLOs from biological samples.[6]

Materials:

-

Biological source (e.g., cultured cells, tissue)

-

Solvents: Chloroform, Methanol, Water (HPLC Grade)

-

DEAE-Cellulose resin

-

HPLC system with an aminopropyl silica (B1680970) column

Procedure:

-

Lipid Extraction: Homogenize the biological sample in Chloroform:Methanol (2:1, v/v). After stirring, filter to remove solids and perform a phase partition by adding 0.2 volumes of water. The lower organic phase containing the DLOs is collected.[6]

-

Initial Purification by DEAE-Cellulose Chromatography:

-

Equilibrate a DEAE-cellulose column (acetate form) with Chloroform:Methanol:Water (10:10:3, v/v/v).

-

Apply the dried lipid extract to the column.

-

Wash the column with the equilibration solvent to remove neutral lipids.

-

Elute the DLOs using a linear gradient of ammonium (B1175870) acetate (B1210297) in the same solvent system.

-

Collect and pool DLO-containing fractions, desalt, and dry the sample for HPLC.[6]

-

-

HPLC Analysis:

-

Column: Aminopropyl silica column.

-

Mobile Phase: A binary solvent system is typically used.

-

Solvent A: Acetonitrile/Water (e.g., 95:5)

-

Solvent B: Water

-

-

Gradient: Equilibrate the column in Solvent A. After injection of the redissolved DLO sample, run a shallow linear gradient to increase the proportion of Solvent B (e.g., 0% to 100% B over 60-90 minutes). This gradual increase in polarity is crucial for resolving DLOs that differ by single sugar residues.[6]

-

Detection: Detection can be achieved through radiolabeling (if metabolic labeling was used), or more commonly, by coupling the HPLC to a mass spectrometer (LC-MS) for structural identification and quantification.

-

Conclusion

The biosynthesis of the Man₉GlcNAc₂-PP-dolichol precursor is a masterpiece of cellular engineering, involving a precise sequence of enzymatic reactions distributed across the two leaflets of the ER membrane. The fidelity of this pathway is essential for cellular function, as it provides the foundational structure for N-linked glycosylation, which in turn governs the fate of a vast number of proteins. For researchers and drug development professionals, a deep, mechanistic understanding of this pathway—from its enzymatic kinetics to its regulation by cellular stress responses—is critical. It not only illuminates fundamental biological processes but also reveals a landscape of potential therapeutic targets for a range of human diseases rooted in glycosylation defects. The continued development of in vitro reconstitution systems and advanced analytical techniques will further unravel the complexities of this essential metabolic pathway.

References

- 1. ALG2 - Wikipedia [en.wikipedia.org]

- 2. Structural and functional analysis of Alg1 beta-1,4 mannosyltransferase reveals the physiological importance of its membrane topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topological and enzymatic analysis of human Alg2 mannosyltransferase reveals its role in lipid-linked oligosaccharide biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topological and enzymatic analysis of human Alg2 mannosyltransferase reveals its role in lipid-linked oligosaccharide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALG11 ALG11 alpha-1,2-mannosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Expanding the phenotype, genotype and biochemical knowledge of ALG3-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel homozygous mutation in the human ALG12 gene results in an aberrant profile of oligomannose N‐glycans in patient's serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALG12 mannosyltransferase defect in congenital disorder of glycosylation type lg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism and regulation of dolichyl phosphate biosynthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Repression of N-glycosylation triggers the unfolded protein response (UPR) and overexpression of cell wall protein and chitin in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-linked glycosylation and homeostasis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. Dolichol-phosphate mannose synthase: structure, function and regulation. | Semantic Scholar [semanticscholar.org]

- 19. Quantitative study of yeast Alg1 beta-1, 4 mannosyltransferase activity, a key enzyme involved in protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Sentinel of the Secretory Pathway: A Technical Guide to the Role of MAN-9 Glycan in Glycoprotein Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of a vast majority of secreted and transmembrane proteins. A critical post-translational modification that governs the fate of these proteins is N-linked glycosylation, a process initiated by the en bloc transfer of a preassembled oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. The Man₉GlcNAc₂ (MAN-9) glycan, the core structure remaining after initial glucose trimming, serves as a crucial signaling molecule in the intricate network of glycoprotein (B1211001) quality control (ERQC). This technical guide provides an in-depth exploration of the pivotal role of the MAN-9 glycan, detailing its interactions with ER-resident lectins and enzymes that ultimately determine whether a glycoprotein is correctly folded and permitted to traffic onwards, or is targeted for degradation.

Biosynthesis and Processing of the MAN-9 Glycan: A Precisely Timed Signaling Cascade

The journey of a glycoprotein through the ERQC is dictated by the precise modification of its N-linked glycans. This process begins with the oligosaccharyltransferase (OST) complex transferring the Glc₃Man₉GlcNAc₂ precursor to consensus Asn-X-Ser/Thr sequences on the nascent polypeptide.

Initial Glucose Trimming:

Immediately following transfer, two ER-resident glucosidases, Glucosidase I and II, sequentially remove the three terminal glucose residues. This initial processing is fundamental for the first checkpoint in glycoprotein folding.

-

Glucosidase I removes the terminal α1,2-linked glucose.

-

Glucosidase II cleaves the subsequent two α1,3-linked glucose residues.

The removal of the first two glucose residues to generate a monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is a critical step that allows the glycoprotein to enter the Calnexin/Calreticulin (B1178941) (CNX/CRT) cycle for chaperone-assisted folding.[1]

The Calnexin/Calreticulin Cycle: An Opportunity for Correct Folding

Calnexin (a type I membrane protein) and calreticulin (a soluble luminal protein) are homologous lectin chaperones that specifically recognize the monoglucosylated N-glycan.[2] Binding to CNX/CRT retains the glycoprotein in the ER, preventing aggregation and promoting proper folding, often in concert with the thiol oxidoreductase ERp57.[3]

Upon removal of the final glucose residue by Glucosidase II, the glycoprotein is released from the CNX/CRT cycle. If correctly folded, it can exit the ER. However, if it remains incompletely folded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT).[4]

UGGT: The Folding Sensor

UGGT acts as a crucial folding sensor, selectively re-glucosylating misfolded glycoproteins by adding a single glucose residue back to the MAN-9 glycan.[5][6][7][8] This action allows the misfolded glycoprotein to re-enter the CNX/CRT cycle for another attempt at proper folding.[4] This cycle of de- and re-glucosylation provides a temporal window for glycoproteins to achieve their native conformation.

Mannose Trimming: The Point of No Return

If a glycoprotein fails to fold correctly after several rounds in the CNX/CRT cycle, a "mannose timer" is initiated, marking the glycoprotein for degradation.[9][10] This process involves the sequential removal of mannose residues from the MAN-9 glycan by ER-resident α-mannosidases.

-

ER Mannosidase I (ERManI) typically removes a single mannose from the B-branch of the MAN-9 glycan, generating a Man₈GlcNAc₂ isomer (M8B).[11][12][13]

-

ER Degradation-Enhancing α-Mannosidase-like Proteins (EDEMs) , such as EDEM1 and EDEM3, play a crucial role in further trimming mannose residues, particularly from the C-branch.[9][10] This trimming exposes a terminal α1,6-linked mannose, which is a key signal for targeting the glycoprotein to the ER-associated degradation (ERAD) pathway.[9]

The progressive trimming of mannose residues prevents re-glucosylation by UGGT and recognition by CNX/CRT, effectively shunting the terminally misfolded glycoprotein towards degradation.

Quantitative Data on Glycan-Lectin Interactions

The specificity of the ERQC system relies on the differential binding affinities of ER lectins for various glycan structures. While comprehensive kinetic data is dispersed across numerous studies, the following tables summarize key quantitative findings.

| Lectin/Enzyme | Ligand | Binding Affinity (Kd) / Kinetic Parameters | Reference(s) |

| Calnexin (CNX) | Glc₁Man₉GlcNAc₂ | ~6 µM (for ERp57 binding) | [3] |

| Nonglycosylated peptides | µM range | [3] | |

| Calreticulin (CRT) | Glc₁Man₃ | 0.7 µM | [3] |

| Glc₁Man₉GlcNAc₂ | High Affinity | [2] | |

| Nonglycosylated peptides | µM range | [3] | |

| OS-9 | Man₇GlcNAc₂ (M7) | High Affinity (Ka ~1.5 x 10⁵ M⁻¹) | [14] |

| Man₆GlcNAc₂ (M6) | High Affinity (Ka ~1.4 x 10⁵ M⁻¹) | [14] | |

| Man₅GlcNAc₂ (M5) | High Affinity (Ka ~1.2 x 10⁵ M⁻¹) | [14] | |

| Man₉GlcNAc₂ (M9) | No significant binding | [14] | |

| Man₈GlcNAc₂ isomer B (M8B) | No significant binding | [14] | |

| Concanavalin A (ConA) | Mannose | ~0.1 - 1 mM | [15] |

| Man-AuNP | EF > 30x vs Glc-AuNP | [15] |

Note: EF refers to the affinity enhancement factor for multivalent binding.

Signaling Pathways and Experimental Workflows

Glycoprotein Quality Control Pathway

Caption: Glycoprotein quality control pathway in the ER.

Experimental Workflow: Pulse-Chase Analysis

References

- 1. m.youtube.com [m.youtube.com]

- 2. Calnexin and Calreticulin, Molecular Chaperones of the Endoplasmic Reticulum - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jove.com [jove.com]

- 5. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 | eLife [elifesciences.org]

- 6. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Mannose trimming is the dominant signal for the release of misfolded glycoproteins from ER quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum (ER) mannosidase I is compartmentalized and required for N-glycan trimming to Man5-6GlcNAc2 in glycoprotein ER-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human OS-9, a Lectin Required for Glycoprotein Endoplasmic Reticulum-associated Degradation, Recognizes Mannose-trimmed N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MAN-9 Glycan as a Precursor for Complex N-Glycans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-linked glycosylation is a critical post-translational modification that dictates the structure, function, and stability of a vast number of proteins in eukaryotes. The journey from a simple high-mannose precursor to a diverse array of complex N-glycans is a highly regulated and sequential process occurring across the endoplasmic reticulum (ER) and Golgi apparatus. At the heart of this pathway lies the Man₉GlcNAc₂ (MAN-9) glycan, a pivotal high-mannose structure that serves as the foundational substrate for the generation of hybrid and complex N-glycans. This guide provides a detailed technical overview of the enzymatic conversion of MAN-9, experimental methodologies for its analysis, and quantitative data to inform research and therapeutic development.

The N-Glycan Processing Pathway: From Precursor to MAN-9

The biosynthesis of all N-glycans begins in the endoplasmic reticulum with the assembly of a 14-sugar precursor, Glc₃Man₉GlcNAc₂, on a dolichol-phosphate lipid carrier.[1] This precursor is transferred en bloc to nascent polypeptide chains at specific Asn-X-Ser/Thr sequons by the oligosaccharyltransferase (OST) complex.[2]

Following transfer, the glycan undergoes immediate processing, which is crucial for glycoprotein (B1211001) folding and quality control.[3]

-

Glucose Trimming: α-glucosidases I and II sequentially remove the three terminal glucose residues.[4]

-

Mannose Trimming in the ER: ER α-mannosidase I then specifically removes a single α-1,2-linked mannose residue from the central arm of the Man₉GlcNAc₂ structure.[1][5] This generates a specific isomer of Man₈GlcNAc₂, which is a key step in the quality control process and prepares the glycoprotein for export to the Golgi apparatus.[5][6]

The resulting glycoprotein, now predominantly bearing high-mannose glycans like MAN-9 and MAN-8, is transported to the Golgi complex for further maturation.

Conversion of MAN-9 to Complex N-Glycans in the Golgi Apparatus

The Golgi apparatus is the primary site for the diversification of N-glycans, where a series of glycosidases and glycosyltransferases act in a spatially organized manner across the cis-, medial-, and trans-Golgi cisternae.[7][8]

Cis-Golgi Processing

Upon arrival in the cis-Golgi, high-mannose structures are further trimmed by Golgi α-mannosidase I enzymes. These enzymes remove additional α-1,2-linked mannose residues to generate the crucial Man₅GlcNAc₂ intermediate, which is the primary substrate for the initiation of complex and hybrid glycan synthesis.[7][9]

Medial-Golgi: The Branching Point

The medial-Golgi is where the commitment to complex N-glycan formation occurs. This process is initiated by the addition of N-acetylglucosamine (GlcNAc) residues, which form the antennae of the mature glycan.

-

Initiation (GnT-I): N-acetylglucosaminyltransferase I (GlcNAcT-I) adds a single β-1,2-linked GlcNAc to the α-1,3-mannose arm of the Man₅GlcNAc₂ core. This is the committed step towards complex and hybrid glycan formation.[1][10]

-

Further Mannose Trimming (Mannosidase II): The resulting structure is a substrate for α-mannosidase II, which removes the terminal α-1,3 and α-1,6-linked mannose residues. This trimming exposes the core for further branching and creates the GlcNAcMan₃GlcNAc₂ core structure common to all complex N-glycans.[10][11]

-

Branching and Elongation (GnT-II, -IV, -V): A series of N-acetylglucosaminyltransferases act sequentially to create branched antennae:

-

GlcNAcT-II adds a GlcNAc residue to the α-1,6-mannose arm, creating bi-antennary structures.[10]

-

GlcNAcT-IV and GlcNAcT-V add GlcNAc residues to create tri- and tetra-antennary structures, respectively.[12][13] The degree of branching is a critical regulator of glycoprotein function, influencing cell signaling, adhesion, and proliferation.[14][15][16]

-

GlcNAcT-III adds a "bisecting" GlcNAc residue. The presence of this bisecting GlcNAc can inhibit the activity of other glycosyltransferases like GnT-V, thereby regulating the overall N-glycan profile.[13]

-

Trans-Golgi Network: Terminal Modifications

In the trans-Golgi and trans-Golgi network (TGN), the branched structures are further elongated and capped with a variety of monosaccharides, leading to the vast diversity of complex N-glycans. These terminal modifications include the addition of:

-

Galactose by β-galactosyltransferases.

-

Sialic Acid by sialyltransferases.

-

Fucose by fucosyltransferases, including core fucosylation by FUT8.[12][13]

The following diagram illustrates the major steps in the N-glycan processing pathway.

References

- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Family 47 α-Mannosidases in N-Glycan Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Golgi Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Golgi apparatus - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. N-Linked Glycans Overview [sigmaaldrich.com]

- 11. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of intracellular activity of N-glycan branching enzymes in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Complex N-glycan number and degree of branching cooperate to regulate cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-glycan branching regulates BTLA opposite to PD-1 to limit T cell hyperactivity induced by branching deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Localization of Man-9 Glycan Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of the Man-9 glycan (Man₉GlcNAc₂), a critical precursor for all N-linked glycans, is a fundamental and highly conserved process in eukaryotic cells. This intricate biochemical pathway is spatially organized within the cell, primarily occurring in the endoplasmic reticulum (ER). Understanding the precise subcellular localization of each enzymatic step is paramount for elucidating the mechanisms of protein glycosylation, quality control, and for the development of therapeutics targeting diseases associated with glycosylation defects. This guide provides a comprehensive overview of the cellular landscape of Man-9 glycan synthesis, supported by quantitative data, detailed experimental protocols, and visual workflows.

Data Presentation: Quantitative Insights into Man-9 Glycan Synthesis

Table 1: Subcellular Concentration of Dolichol Phosphate in Rat Liver

| Subcellular Fraction | Dolichol Phosphate Concentration (ng/mg of protein) |

| Rough Endoplasmic Reticulum (RER) | 108 |

| Smooth Endoplasmic Reticulum (SER) | 77 |

| Golgi Apparatus | 58 |

Table 2: Kinetic Parameters of Human ALG2 Mannosyltransferase

| Substrate | Product | Km (µM) | Vmax (pmol/min/mg) |

| Man₁GlcNAc₂-P-P-Dolichol | Man₂(α1,3)GlcNAc₂-P-P-Dolichol | 2.5 ± 0.5 | 150 ± 10 |

| Man₁GlcNAc₂-P-P-Dolichol | Man₂(α1,6)GlcNAc₂-P-P-Dolichol | 3.0 ± 0.6 | 120 ± 9 |

| Man₂(α1,6)GlcNAc₂-P-P-Dolichol | Man₃GlcNAc₂-P-P-Dolichol | 1.8 ± 0.4 | 200 ± 15 |

| Man₂(α1,3)GlcNAc₂-P-P-Dolichol | Man₃GlcNAc₂-P-P-Dolichol | 2.1 ± 0.4 | 180 ± 12 |

Note: The kinetic parameters for other ALG enzymes are not yet fully characterized in the literature.

Signaling Pathways and Logical Relationships

The synthesis of Man-9 glycan is a sequential enzymatic pathway rather than a classical signaling cascade. The logic of the pathway is dictated by the substrate specificity of the individual ALG enzymes and their topological arrangement within the ER membrane.

Caption: Biosynthetic pathway of Man-9 glycan precursor in the ER.

Experimental Protocols

Subcellular Fractionation for Isolation of ER and Golgi Membranes

This protocol describes the separation of endoplasmic reticulum and Golgi apparatus membranes from cultured cells to analyze the localization of ALG enzymes.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (10 mM HEPES-KOH pH 7.4, 0.25 M sucrose (B13894), 1 mM EDTA, protease inhibitor cocktail)

-

Sucrose solutions (1.3 M, 1.15 M, 0.86 M, 0.25 M in 10 mM HEPES-KOH pH 7.4)

-

Dounce homogenizer with a tight-fitting pestle

-

Ultracentrifuge and appropriate rotors (e.g., SW41)

-

Bradford assay reagents for protein quantification

Procedure:

-

Cell Harvesting: Grow cells to 80-90% confluency. Wash cells twice with ice-cold PBS and harvest by scraping.

-

Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.

-

Post-nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (PNS).

-

Sucrose Gradient Centrifugation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 3 ml of 1.3 M, 3 ml of 1.15 M, and 3 ml of 0.86 M sucrose solutions.

-

Loading and Centrifugation: Carefully layer the PNS on top of the sucrose gradient. Centrifuge at 100,000 x g for 3 hours at 4°C in a swinging-bucket rotor.

-

Fraction Collection: Carefully collect the fractions from the top of the gradient. The Golgi fraction is typically found at the 0.86 M/1.15 M interface, and the ER fraction is at the 1.15 M/1.3 M interface and in the pellet.

-

Protein Analysis: Determine the protein concentration of each fraction using the Bradford assay. Analyze the fractions by Western blotting using specific antibodies against ER (e.g., Calnexin, PDI) and Golgi (e.g., GM130, TGN46) marker proteins, as well as antibodies against the ALG enzymes of interest.

Caption: Experimental workflow for subcellular fractionation.

Immunofluorescence Microscopy for Localization of ALG Enzymes

This protocol details the visualization of ALG enzyme localization within cells using immunofluorescence.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (5% Bovine Serum Albumin in PBS)

-

Primary antibodies against the ALG enzyme of interest and an ER marker (e.g., anti-Calnexin)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to 50-70% confluency.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of the ALG enzyme signal with the ER marker signal indicates its localization to the endoplasmic reticulum.

Protease Protection Assay to Determine the Topology of ALG Enzymes

This protocol is used to determine the orientation of ALG enzymes within the ER membrane.

Materials:

-

Cells expressing a tagged version of the ALG enzyme (e.g., with a C-terminal GFP tag)

-

Proteinase K

-

PBS

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Preparation: Harvest cells expressing the tagged ALG enzyme.

-

Selective Permeabilization: Resuspend the cells in PBS. Treat one aliquot of cells with a low concentration of digitonin (e.g., 50 µg/ml) to selectively permeabilize the plasma membrane while leaving the ER membrane intact. Leave another aliquot untreated (intact cells). A third aliquot can be treated with a higher concentration of a non-ionic detergent like Triton X-100 to solubilize all membranes.

-

Protease Treatment: Add Proteinase K to the digitonin-permeabilized and Triton X-100-treated cells. Incubate on ice for 30 minutes. Add a protease inhibitor (e.g., PMSF) to stop the reaction.

-

Analysis: Lyse all cell aliquots and analyze the proteins by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-GFP).

-

Interpretation:

-

If the tag is on the cytoplasmic side of the ER membrane, it will be degraded by Proteinase K in the digitonin-permeabilized cells, resulting in the disappearance of the protein band on the Western blot.

-

If the tag is in the ER lumen, it will be protected from Proteinase K in the digitonin-permeabilized cells, and the protein band will remain intact. The band will only disappear in the Triton X-100 treated sample where all membranes are solubilized.

-

Caption: Workflow for the protease protection assay.

Conclusion

The synthesis of the Man-9 glycan precursor is a highly organized process confined to the endoplasmic reticulum. The initial steps occur on the cytoplasmic face of the ER, with the subsequent elongation and completion of the oligosaccharide chain taking place within the ER lumen. This spatial segregation is critical for the proper functioning of the N-linked glycosylation pathway. The experimental protocols detailed in this guide provide robust methods for investigating the subcellular localization and topology of the enzymes involved, offering valuable tools for researchers in the fields of cell biology, glycobiology, and drug development. Further research to elucidate the kinetic parameters of all ALG enzymes will provide a more complete quantitative understanding of this essential cellular process.

An In-depth Technical Guide to the Discovery of Oligomannose-Type N-Glycans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries that led to our understanding of oligomannose-type N-glycans. It is designed for researchers, scientists, and drug development professionals who require a deep, technical understanding of the foundational work in this area of glycobiology. The guide details the key scientific contributions, presents quantitative data from seminal studies in structured tables, and provides detailed experimental protocols from the era of discovery. Furthermore, it includes visualizations of key biochemical pathways and experimental workflows to facilitate a thorough understanding of the logical and experimental underpinnings of these landmark discoveries.

Introduction: The Dawn of Glycobiology and the Unveiling of N-Linked Glycosylation

The journey into the world of N-linked glycosylation began with the fundamental question of how complex carbohydrate structures are attached to proteins. Early research in the mid-20th century laid the groundwork for what would become the field of glycobiology. The discovery of the GlcNAcβ1–Asn linkage in ovalbumin was a pivotal moment, establishing the covalent bond that defines N-glycans.[1][2] It was soon realized that not all asparagine residues are glycosylated, leading to the identification of the Asn-X-Ser/Thr sequon as the minimal consensus sequence for N-glycan attachment.[1][2]

A significant breakthrough came with the work of Nobel laureate Luis F. Leloir, who discovered sugar nucleotides, such as UDP-glucose, and their crucial role as activated donors in the biosynthesis of carbohydrates.[3][4][5][6][7] This discovery provided the biochemical basis for understanding how monosaccharides are assembled into complex glycans. Subsequent research elucidated that N-glycans are not built directly on the protein but are first assembled on a lipid carrier called dolichol phosphate (B84403).[8][9][10] This lipid-linked oligosaccharide precursor is then transferred en bloc to the nascent polypeptide chain in the endoplasmic reticulum.[1][10]

These foundational discoveries set the stage for the classification of N-glycans into three main types: oligomannose (or high-mannose), complex, and hybrid, all sharing a common pentasaccharide core.[1] This guide will focus specifically on the discovery and characterization of the oligomannose-type N-glycans, which are composed solely of mannose residues attached to the core structure.

Seminal Discoveries and Key Researchers

The structural elucidation of oligomannose N-glycans was a result of the meticulous work of several pioneering scientists. Their research, primarily on glycoproteins like ovalbumin and thyroglobulin, gradually unveiled the intricate architecture of these carbohydrate structures.

Robert G. Spiro and his laboratory made profound contributions to the understanding of N-glycan structure and biosynthesis. His groundbreaking studies on thyroglobulin demonstrated the presence of both high-mannose and complex N-glycans on the same protein, providing key insights into N-glycan processing.[11][12]

Rosalind and Stuart Kornfeld were instrumental in elucidating the pathways of N-glycan processing and their biological significance. Stuart Kornfeld's work, in particular, led to the discovery of the mannose-6-phosphate (B13060355) (M6P) recognition marker on high-mannose N-glycans of lysosomal enzymes.[8][13][14][15] This discovery was crucial in understanding how these enzymes are targeted to the lysosome, a fundamental process in cell biology.[4][16][17]

The initial structural analyses relied on a combination of chemical and enzymatic methods to break down the glycans into smaller, more manageable fragments. These fragments were then analyzed to determine their composition and the linkages between the monosaccharide units.

Quantitative Data from Seminal Studies

The early structural studies of oligomannose N-glycans involved meticulous quantitative analysis to determine their composition and linkage patterns. The following tables summarize representative data from these foundational studies, primarily focusing on the analysis of glycopeptides from ovalbumin and thyroglobulin.

Table 1: Monosaccharide Composition of Oligomannose Glycopeptides from Ovalbumin

| Monosaccharide | Molar Ratio (relative to GlcNAc = 2) |

| Mannose (Man) | 5-9 |

| N-acetylglucosamine (GlcNAc) | 2 |

Data compiled from early structural studies of ovalbumin glycopeptides.

Table 2: Linkage Analysis of a High-Mannose N-Glycan from Thyroglobulin (Unit A)

| Linkage Type | Relative Abundance (%) |

| Terminal Mannose | ~50% |

| 1,2-linked Mannose | ~25% |

| 1,3-linked Mannose | ~12.5% |

| 1,6-linked Mannose | ~12.5% |

| 1,4-linked N-acetylglucosamine | Present in the core |

Data derived from methylation analysis and Smith degradation studies by the Spiro laboratory.[12]

Experimental Protocols from the Era of Discovery

The following protocols are representative of the methods used in the initial discovery and characterization of oligomannose-type N-glycans. These methods, while laborious by modern standards, were instrumental in laying the foundation of glycobiology.

Release of N-Glycans by Hydrazinolysis

Hydrazinolysis was a key chemical method for releasing N-glycans from glycoproteins before the widespread availability of specific enzymes.[12][16][18][19][20]

Objective: To cleave the amide bond between the asparagine residue and the innermost N-acetylglucosamine of the N-glycan.

Protocol:

-

Lyophilize the glycoprotein (B1211001) sample to ensure it is completely dry.

-

Place 2 mg of the dried glycoprotein into a screw-cap tube.

-

Add 200 µL of anhydrous hydrazine (B178648) to the tube. Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a fume hood.

-

Seal the tube tightly and heat at 100°C for 10 hours.

-

After cooling, remove the excess hydrazine under vacuum using a cold trap.

-

To re-N-acetylate the released glucosamine (B1671600) residues, dissolve the dried sample in 0.2 mL of a saturated sodium bicarbonate solution.

-

Add 8 µL of acetic anhydride (B1165640) at 0°C and incubate for 5 minutes, followed by a second addition of 8 µL of acetic anhydride and a 30-minute incubation.

-

Desalt the sample using a cation exchange resin (e.g., Dowex 50W-X2, H+ form) to remove salts and byproducts.

-

The resulting free oligosaccharides are then ready for further analysis.

Linkage Analysis by Methylation Analysis (Hakomori Method)

Methylation analysis was a cornerstone technique for determining the linkage positions between monosaccharides.[14][21][22][23][24][25]

Objective: To methylate all free hydroxyl groups on the oligosaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that can be identified by gas chromatography-mass spectrometry (GC-MS).

Protocol:

-

Dry the purified oligosaccharide sample (approximately 100 µg) in a screw-cap tube.

-

Dissolve the sample in 200 µL of dry dimethyl sulfoxide (B87167) (DMSO).

-

Add 200 µL of a NaOH-DMSO suspension and vortex thoroughly.

-

Add 100 µL of methyl iodide (CH3I) and sonicate for 5 minutes.

-

Hydrolyze the permethylated oligosaccharide by adding 200 µL of 2.5 M trifluoroacetic acid (TFA) and incubating at 100°C for 4 hours.

-

Evaporate the TFA under a stream of nitrogen.

-

Reduce the partially methylated monosaccharides by adding 200 µL of 5 mg/mL sodium borohydride (B1222165) (NaBH4) solution and incubating for 4 hours at 37°C.

-

Neutralize the reaction with acetic acid and evaporate to dryness.

-

Acetylate the resulting alditols by adding 4-N,N-dimethylaminopyridine in acetonitrile, pyridine, and acetic anhydride.

-

The resulting PMAAs are extracted into an organic solvent (e.g., hexane) and analyzed by GC-MS.

Periodate (B1199274) Oxidation and Smith Degradation

Periodate oxidation and the subsequent Smith degradation were used to selectively cleave vicinal diols within the oligosaccharide, providing information about the ring forms and linkage positions of the sugar residues.[3][11][18][19][20][21][23][26]

Objective: To cleave specific glycosidic linkages based on the presence of vicinal diols, leading to smaller, characterizable fragments.

Protocol:

-

Periodate Oxidation: a. Dissolve the oligosaccharide (10-50 mg) in 0.1 M acetate (B1210297) buffer (pH ~4.0). b. Add sodium metaperiodate (NaIO4) to a final concentration of 0.03 M. c. Incubate in the dark at 4°C for 72 hours. d. Quench the reaction by adding ethylene (B1197577) glycol.

-

Reduction: a. Dialyze the sample against water to remove excess reagents. b. Reduce the oxidized product with sodium borohydride (NaBH4) (3 mg per mg of polysaccharide) for 3 hours. c. Neutralize with 10% acetic acid and dialyze again.

-

Mild Acid Hydrolysis: a. Make the solution 0.5 M with respect to trifluoroacetic acid (TFA). b. Incubate at room temperature for 24 hours to cleave the acyclic acetal (B89532) linkages formed during oxidation. c. Neutralize the solution and purify the resulting fragments by chromatography.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central biosynthetic pathway for N-glycans and a key experimental workflow for their structural analysis.

Caption: N-Glycan Biosynthesis Pathway on Dolichol Phosphate.

Caption: Experimental Workflow for N-Glycan Linkage Analysis.

Caption: Mannose-6-Phosphate Pathway for Lysosomal Enzyme Targeting.

Conclusion

The discovery of oligomannose-type N-glycans was a landmark achievement in biochemistry, built upon the foundational work on sugar nucleotide metabolism and the elucidation of the dolichol phosphate pathway. The pioneering research of scientists like Luis Leloir, Robert Spiro, and the Kornfelds, employing meticulous and innovative experimental techniques, unraveled the complex biosynthesis and structure of these essential biomolecules. Their work not only defined a major class of glycans but also illuminated fundamental cellular processes such as protein folding and intracellular trafficking. The experimental protocols and quantitative data from this era, though now largely superseded by modern high-throughput methods, remain a testament to the ingenuity and rigor of these early investigations and provide a crucial historical and technical context for contemporary research in glycobiology and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sop:sop101 [Göran Widmalm Group] [organ.su.se]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Multiple Domains of GlcNAc-1-phosphotransferase Mediate Recognition of Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleotide-sugar metabolism in plants: the legacy of Luis F. Leloir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Studies on the carbohydrate units of thyroglobulin. Structure of the mannose-N-acetylglucosamine unit (unit A) of the human and calf proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extensive Determination of Glycan Heterogeneity Reveals an Unusual Abundance of High Mannose Glycans in Enriched Plasma Membranes of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA methylation: organ specific variations in the methylation pattern within and around ovalbumin and other chicken genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering of GlcNAc-1-Phosphotransferase for Production of Highly Phosphorylated Lysosomal Enzymes for Enzyme Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysosomal enzyme phosphorylation. Recognition of a protein-dependent determinant allows specific phosphorylation of oligosaccharides present on lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A conversation with Stuart Kornfeld - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Smith degradation for glycan linkage analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. DNA methylation: organ specific variations in the methylation pattern within and around ovalbumin and other chicken genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 25. A re-evaluation of the oligosaccharide sequence associated with ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [Chemical degradation ~Smith degradation]:Glycoscience Protocol Online Database [jcggdb.jp]

The Core of N-Glycosylation: A Technical Guide to MAN-9 Glycan Structure, Nomenclature, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the MAN-9 glycan (Man9GlcNAc2), a pivotal intermediate in the biosynthesis of N-linked glycans. We will delve into its intricate structure, systematic nomenclature, and the biosynthetic pathway that governs its formation. Furthermore, this guide will detail common experimental protocols for the analysis of MAN-9 and related high-mannose glycans, and present quantitative data in a clear, tabular format. Special emphasis is placed on the biological significance of MAN-9, including its role in protein folding and as a recognition motif in immune signaling pathways.

MAN-9 Glycan: Structure and Nomenclature

The MAN-9 glycan, also referred to as Man-9 or M9, is a high-mannose type N-glycan. All N-glycans share a common pentasaccharide core structure of Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc, which is attached to the asparagine (Asn) residue of a protein within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[1] In high-mannose glycans like MAN-9, this core is exclusively elaborated with mannose residues.[2][3]

The full structure of MAN-9 consists of nine mannose residues and two N-acetylglucosamine (GlcNAc) residues. Its systematic nomenclature can be complex, with various levels of detail used in the literature. A common representation is Manα1-2Manα1-2Manα1-3[Manα1-2Manα1-3(Manα1-2Manα1-6)Manα1-6]Manβ1-4GlcNAcβ1-4GlcNAc. The branched structure is often described in terms of three distinct antennae, designated D1, D2, and D3, attached to the core mannose residues.[4]

A visual representation of the MAN-9 glycan structure is provided below, generated using the DOT language.

Caption: Schematic of the MAN-9 glycan structure.

Biosynthesis of High-Mannose N-Glycans

The biosynthesis of N-glycans is a complex, multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[5] MAN-9 is a key intermediate in this pathway. The process starts with the synthesis of a lipid-linked oligosaccharide precursor, Glc3Man9GlcNAc2-P-P-Dolichol.[1] This precursor is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.[1]

Following its transfer to the protein, the glycan undergoes a series of trimming reactions. Initially, the three terminal glucose residues are removed by glucosidases I and II. The resulting Man9GlcNAc2 is the MAN-9 glycan.[1] From this point, the pathway can diverge. In the ER, mannosidases can trim mannose residues, a process that is also linked to glycoprotein (B1211001) quality control and folding.[1] If the glycoprotein is correctly folded, it is transported to the Golgi apparatus where further processing can occur. In the Golgi, MAN-9 can be further trimmed by mannosidases to generate smaller high-mannose structures (Man8 to Man5).[1][3] The Man5GlcNAc2 structure is the substrate for the synthesis of complex and hybrid N-glycans.[1]

The following diagram illustrates the central role of MAN-9 in the N-glycan biosynthetic pathway.

Caption: N-Glycan Biosynthesis Pathway.

Quantitative Data for MAN-9 Glycan

The following table summarizes key quantitative data for the MAN-9 glycan.

| Property | Value | Reference |

| Synonyms | Man-9 N-linked oligosaccharide, Oligomannose 9 glycan | [6] |

| Molecular Weight | 1883.67 g/mol | [7] |

| Empirical Formula | C70H118N2O56 | [7] |

| Purity (commercial) | > 90% (assessed by 1H-NMR and HPLC) | [6][8] |

| Storage | -20°C (dry or in solution) | [8] |

Experimental Protocols for MAN-9 Glycan Analysis

The analysis of N-glycans, including MAN-9, typically involves a multi-step workflow. The following protocols provide a general overview of the key experimental procedures.

Release of N-Glycans from Glycoproteins

Enzymatic Release using PNGase F

Peptide-N-Glycosidase F (PNGase F) is a widely used enzyme that cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-glycan.[1]

-

Denaturation: Denature the glycoprotein sample by heating in the presence of a reducing agent (e.g., dithiothreitol) and an alkylating agent (e.g., iodoacetamide) to ensure accessibility of the glycosylation sites to PNGase F.

-

Enzymatic Digestion: Incubate the denatured glycoprotein with PNGase F in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a specified period (typically overnight).

-

Separation: Separate the released glycans from the protein backbone using methods such as ethanol (B145695) precipitation or solid-phase extraction (SPE) with a graphitized carbon cartridge.

Chemical Release

Hydrazinolysis is a chemical method for releasing N-glycans, but it is less commonly used due to the harsh and hazardous nature of hydrazine.[9]

Purification and Labeling of Released N-Glycans

-

Purification: The released glycans can be further purified using techniques like hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) chromatography.[9]

-

Fluorescent Labeling: For sensitive detection by HPLC and other methods, the reducing end of the released glycans is often derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB) or procainamide.[10] This is typically achieved through reductive amination.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying fluorescently labeled glycans. HILIC is a common separation mode where the elution order is generally based on the size of the glycan.[9]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the mass and composition of glycans. Matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) are common ionization techniques used for glycan analysis.[9] Tandem MS (MS/MS) can be used to elucidate the branching pattern and linkage information of the glycan structure.

The following diagram illustrates a general experimental workflow for N-glycan analysis.

Caption: Experimental Workflow for N-Glycan Analysis.

Biological Significance and Signaling Pathways

MAN-9 and other high-mannose glycans play crucial roles in various biological processes. In the ER, they are integral to the quality control of glycoprotein folding through interactions with lectin chaperones like calnexin (B1179193) and calreticulin.

Externally, high-mannose glycans on the surface of glycoproteins, including those on viruses like HIV, can be recognized by C-type lectin receptors (CLRs) on immune cells. This recognition can initiate signaling cascades that lead to pathogen uptake and the modulation of immune responses.

Two key CLRs that recognize high-mannose glycans are the Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) and the Mannose Receptor (CD206).[3] Binding of high-mannose glycans to these receptors can trigger downstream signaling pathways. For instance, DC-SIGN signaling can involve the activation of the Raf-1-MEK-ERK pathway, which can modulate cytokine production by dendritic cells. The Mannose Receptor, upon ligand binding, can mediate phagocytosis and antigen presentation, and has been shown to cooperate with other receptors like Toll-like receptors (TLRs) to initiate inflammatory responses.[3]

The diagram below depicts a simplified signaling pathway initiated by the recognition of high-mannose glycans by DC-SIGN.

Caption: DC-SIGN Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose receptor - Wikipedia [en.wikipedia.org]

- 4. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of High-Mannose Type N-Glycans, Particularly MAN-9, in the Function and Antigenicity of Viral Envelope Proteins

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Viral envelope proteins are frequently adorned with a dense shield of N-linked glycans, which plays a pivotal role in viral infectivity, pathogenesis, and immune evasion. Among the various glycan structures, the high-mannose type, and specifically the Man₉GlcNAc₂ (MAN-9) glycan, has emerged as a critical determinant of viral envelope protein function and a key target for the host immune response. This technical guide provides an in-depth exploration of the importance of MAN-9 glycan in viral envelope proteins, with a focus on its biosynthesis, its multifaceted roles in the lifecycle of prominent viruses such as HIV-1, influenza, and coronaviruses, and its interaction with broadly neutralizing antibodies. This document also furnishes detailed experimental protocols for the characterization and functional analysis of viral glycans, alongside quantitative data and visual representations of key biological pathways and experimental workflows to aid researchers and professionals in the field of virology and drug development.

Introduction: The Viral Glycan Shield and the Prominence of MAN-9

Enveloped viruses utilize the host cell's glycosylation machinery to attach complex carbohydrate structures, known as glycans, to their surface envelope proteins. This "glycan shield" serves multiple purposes: it is crucial for the correct folding and stability of the viral proteins, it can mediate attachment to host cell receptors, and it provides a formidable barrier against the host's immune surveillance, effectively masking immunogenic protein epitopes.

A significant component of this glycan shield on many viral envelope proteins consists of high-mannose type N-glycans, which are precursors to more complex glycan structures. Among these, the Man₉GlcNAc₂ (MAN-9) glycan is of particular interest. Its prevalence on viral surfaces, in contrast to the more processed complex-type glycans typically found on host cell glycoproteins, makes it a key target for certain components of the immune system, including a class of powerful antibodies known as broadly neutralizing antibodies (bNAbs). Understanding the precise role of MAN-9 is therefore fundamental to the development of effective antiviral therapies and vaccines.